molecular formula C14H14O B14430051 1-Ethyl-3-phenoxybenzene CAS No. 78427-95-9

1-Ethyl-3-phenoxybenzene

Cat. No.: B14430051
CAS No.: 78427-95-9
M. Wt: 198.26 g/mol
InChI Key: OOOMPLNDUPMWLO-UHFFFAOYSA-N
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Description

Significance of Aryl Ether Motifs in Organic Chemistry

The aryl ether linkage (Ar-O-Ar') is a ubiquitous and vital structural motif in organic chemistry. rsc.orgthieme-connect.com This arrangement, where an oxygen atom connects two aromatic rings, is a cornerstone in the architecture of numerous naturally occurring compounds, many of which exhibit significant biological activity. rsc.org Prominent examples include the complex antibiotic vancomycin (B549263) and anti-HIV agents like chloropeptins. rsc.org

Overview of the Phenoxybenzene Scaffold in Chemical Synthesis

The phenoxybenzene core, also known as diphenyl ether, serves as a fundamental scaffold in chemical synthesis. chembk.comyoutube.comlifechemicals.com A scaffold is a core molecular structure from which a series of related compounds, or a chemical library, can be generated by introducing various functional groups at different positions. lifechemicals.com This approach is a cornerstone of modern drug discovery, allowing chemists to systematically explore how structural modifications affect biological activity and to optimize compounds for desired therapeutic properties. lifechemicals.com

The synthesis of the diaryl ether bond in the phenoxybenzene scaffold has been a subject of extensive research, leading to the development of several powerful cross-coupling reactions. thieme-connect.comresearchgate.net Classical methods like the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542) at high temperatures, have been refined over the years to proceed under milder conditions. rsc.orgorganic-chemistry.orgwiley.comwikipedia.org More contemporary methods, such as the palladium-catalyzed Buchwald-Hartwig ether synthesis and the copper-catalyzed Chan-Lam-Evans coupling, offer greater functional group tolerance and often provide higher yields under more benign conditions. rsc.orgresearchgate.netorganic-chemistry.orgwikipedia.org These synthetic advancements have made the phenoxybenzene scaffold and its derivatives readily accessible for investigation in various scientific fields. bme.hu

Rationalization for the Investigation of 1-Ethyl-3-phenoxybenzene

The specific investigation of this compound is rationalized by its utility as a distinct chemical building block for creating more complex molecules and for probing structure-activity relationships (SAR). While not a widely known end-product itself, its value lies in its potential as a synthetic intermediate. The phenoxybenzene scaffold is a known component in molecules designed for various therapeutic areas, including anticonvulsants and antimicrobials. researchgate.netnih.gov

By synthesizing and studying specific analogues like this compound, researchers can systematically evaluate the impact of substituent placement and type. The presence of an ethyl group at the meta-position provides a unique steric and electronic profile compared to its ortho- or para-isomers, or to analogues with different alkyl groups. This allows for a detailed exploration of how these subtle structural changes influence a compound's interaction with biological targets or its physical properties in materials science. Therefore, the synthesis and characterization of this compound are logical steps in the broader scientific endeavor to develop novel and effective chemical agents.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized below.

Data sourced from PubChem and supporting information from scientific literature. doi.orgnih.gov

Spectroscopic Data

Detailed spectroscopic analysis confirms the structure of this compound. bme.hubme.hu

Data obtained from a study by Komjáti et al., detailing synthesis via a modified Chan-Lam-Evans coupling. bme.hubme.hu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78427-95-9

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-ethyl-3-phenoxybenzene

InChI

InChI=1S/C14H14O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h3-11H,2H2,1H3

InChI Key

OOOMPLNDUPMWLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 3 Phenoxybenzene

Electrophilic Aromatic Substitution Reactions on Aromatic Moieties

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like 1-ethyl-3-phenoxybenzene, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgpressbooks.pub The presence of two aromatic rings and different directing groups—the ortho, para-directing ethyl group and the ortho, para-directing phenoxy group—influences the regioselectivity of these reactions. mnstate.edu

The ethyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). mnstate.edu Conversely, the phenoxy group, while also ortho, para-directing, is generally considered deactivating due to the electron-withdrawing inductive effect of the oxygen atom, which outweighs its electron-donating resonance effect. mnstate.edu When both activating and deactivating groups are present, the stronger activating group typically governs the position of substitution. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) to the aromatic ring, typically in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.org For this compound, bromination can lead to the substitution of a bromine atom onto the aromatic ring.

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org The nitro group is a meta-director and deactivates the ring to further substitution. mnstate.edu

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. libretexts.org Friedel-Crafts acylation followed by reduction can be a useful method to introduce a primary alkyl group, avoiding the carbocation rearrangements that can occur in direct alkylation. mnstate.edu

The general mechanism for electrophilic aromatic substitution involves two main steps:

The aromatic π system attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pub

A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring. pressbooks.pub

Interactive Data Table: Common Electrophilic Aromatic Substitution Reactions
ReactionReagentsElectrophileTypical Product with Benzene
Halogenation (Bromination)Br₂, FeBr₃Br⁺Bromobenzene
Halogenation (Chlorination)Cl₂, AlCl₃Cl⁺Chlorobenzene
NitrationHNO₃, H₂SO₄NO₂⁺Nitrobenzene
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ (carbocation)Alkylbenzene
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (acylium ion)Acylbenzene
SulfonationSO₃, H₂SO₄SO₃H⁺Benzenesulfonic acid

Radical-Mediated Transformations and Catalysis

The ethyl group of this compound provides a site for radical-mediated reactions, specifically at the benzylic position. The C-H bonds at this position are weaker than other C-H bonds in the molecule, making them susceptible to abstraction by radicals.

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. rsc.org This methodology can be applied to activate otherwise inert C-H bonds. nih.gov In the context of this compound, photoredox catalysis can facilitate reactions at the benzylic C-H bond of the ethyl group.

One notable application is the direct acylation of benzylic C-H bonds. researchgate.net Research has shown that cooperative photoredox and N-heterocyclic carbene (NHC) catalysis can achieve the site-selective acylation of benzylic C-H bonds. researchgate.net In a study involving various ethyl-substituted aromatic compounds, 1-ethyl-4-phenoxybenzene showed a lower efficiency in this transformation compared to 4-ethyl anisole, yielding the acylated product in 47% yield. researchgate.net This suggests that the electronic properties of the phenoxy group influence the reactivity at the benzylic position.

The general mechanism for such photoredox-catalyzed reactions often involves the following key steps:

A photocatalyst, upon excitation by visible light, initiates a single electron transfer (SET) process. beilstein-journals.org

This SET can lead to the formation of a radical intermediate from a suitable precursor. beilstein-journals.org

The generated radical can then participate in bond-forming reactions, such as addition to an alkene or coupling with another radical. nih.govbeilstein-journals.org

Interactive Data Table: Benzylic C-H Acylation via Photoredox Catalysis
SubstrateReaction TypeCatalytic SystemReported YieldReference
1-Ethyl-4-phenoxybenzeneBenzylic C-H AcylationCooperative Photoredox/NHC Catalysis47% researchgate.net
4-Ethyl anisoleBenzylic C-H AcylationCooperative Photoredox/NHC CatalysisHigher than 47% researchgate.net

Nucleophilic Addition Pathways (if applicable to specific functional groups)

Nucleophilic addition reactions typically occur at electrophilic centers, such as the carbon atom of a carbonyl group (C=O). masterorganicchemistry.com Since this compound does not inherently contain functional groups like aldehydes, ketones, or esters that are highly susceptible to nucleophilic addition, this reaction pathway is not directly applicable to the parent molecule itself.

However, derivatives of this compound that incorporate such functional groups would be expected to undergo nucleophilic addition. For instance, if the ethyl group were oxidized to an acetyl group, the resulting ketone would be an excellent substrate for nucleophilic addition reactions. Similarly, if a carboxyl group were introduced onto one of the aromatic rings, it could be converted to an ester or amide, which could then participate in nucleophilic acyl substitution reactions.

Conjugate nucleophilic addition, or 1,4-addition, is another important reaction type that occurs with α,β-unsaturated carbonyl compounds. libretexts.org This pathway would become relevant if this compound were modified to contain such a system.

Controlled Degradation Studies in Chemical Systems

Controlled degradation studies are essential for understanding the stability and breakdown pathways of chemical compounds under various conditions. For this compound, degradation can be initiated through several chemical processes, including oxidation and cleavage of the ether bond.

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI) or through catalytic methods. For example, mechanistic investigations into the cleavage of the α-O-4 bond in lignin (B12514952) model compounds, which have structural similarities to diaryl ethers, have been performed using nickel catalysis. rsc.org These studies provide insights into potential pathways for the degradation of the ether bond in this compound.

The ethyl group and the aromatic rings are also susceptible to oxidative degradation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the ethyl group to a carboxylic acid. mnstate.edu Photodegradation is another potential pathway, where exposure to light can lead to the breakdown of the molecule. The rate and products of photodegradation would depend on the specific conditions, such as the wavelength of light and the presence of photosensitizers. Studies on related compounds, such as pyrethroid insecticides containing a 3-phenoxybenzyl moiety, have shown that this structural unit can undergo photodegradation, leading to the formation of products like 3-phenoxybenzaldehyde (B142659) and 3-phenoxybenzoic acid. pops.int

Interactive Data Table: Potential Degradation Pathways
Degradation TypeReagents/ConditionsAffected Functional GroupPotential Products
Ether CleavageStrong acids (HBr, HI), Ni-catalysisEther linkagePhenols, alkyl halides
OxidationKMnO₄Ethyl groupCarboxylic acid
PhotodegradationUV lightAromatic rings, ether linkageAldehydes, carboxylic acids, smaller fragments

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules like 1-Ethyl-3-phenoxybenzene. jchps.comslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule can be obtained. jchps.comorganicchemistrydata.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling with adjacent protons. orgchemboulder.com The aromatic protons of the two benzene (B151609) rings will resonate in the downfield region of the spectrum, with their specific chemical shifts and splitting patterns providing information about their positions on the rings. omicsonline.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mnstate.edu Each unique carbon atom in this compound will give a distinct signal in the spectrum. mnstate.edu The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment. mnstate.edu Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. organicchemistrydata.orgmnstate.edu

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.2 (triplet)~15
Ethyl -CH₂~2.6 (quartet)~29
Aromatic C-H~6.8 - 7.4 (multiplets)~115 - 130
Aromatic C (quaternary)-~130 - 160

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.eduwebassign.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique spectral fingerprint of the compound. mvpsvktcollege.ac.in

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its key structural features. The presence of the ether linkage (C-O-C) is identified by a strong absorption band in the region of 1000-1300 cm⁻¹. mvpsvktcollege.ac.in The aromatic rings will show multiple bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org The aliphatic C-H bonds of the ethyl group will produce stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (ethyl)Stretch2850 - 3000
Aromatic C=CIn-ring stretch1400 - 1600
Ether C-O-CStretch1000 - 1300
Aromatic C-HOut-of-plane bend675 - 900

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. uni-saarland.de The molecular ion peak (M⁺) in the mass spectrum of this compound will correspond to its molecular weight (198.26 g/mol ). massbank.eu

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile organic compounds. nih.govresearchgate.net In this method, the volatile components from a sample are sampled from the headspace above the sample and then introduced into a gas chromatograph for separation, followed by detection with a mass spectrometer. This technique is particularly useful for identifying and quantifying trace amounts of this compound in various matrices. nih.gov The mass spectrometer provides definitive identification of the compound based on its unique mass spectrum. jeol.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and large molecules. nih.govrsc.org While this compound itself is not highly polar, ESI-MS can be used in certain applications, for instance, in studying its interactions or reactions in solution. nih.govrsc.org In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and the solvent is evaporated to produce gaseous ions. This gentle ionization process often results in minimal fragmentation, with the primary ion observed being the protonated molecule [M+H]⁺ or other adducts.

Gas Chromatography (GC) with Diverse Detection Systems

Gas Chromatography (GC) is a powerful separation technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov this compound, being a relatively volatile compound, is well-suited for GC analysis. The retention time of the compound, the time it takes to travel through the column, is a characteristic property that can be used for its identification under specific chromatographic conditions. nist.gov

Flame Ionization Detection (FID)

Flame Ionization Detection (FID) is a common and highly sensitive detector used in gas chromatography for the analysis of organic compounds. scioninstruments.comleco.com As the separated components elute from the GC column, they are burned in a hydrogen-air flame. scioninstruments.com The combustion of organic compounds produces ions, which generate a current that is proportional to the amount of the analyte. scioninstruments.com GC-FID is an excellent quantitative technique and can be used to determine the purity of this compound or its concentration in a mixture. nih.govresearchgate.net

Table 3: Summary of Analytical Techniques for this compound

Technique Information Obtained
¹H NMRNumber and environment of protons, connectivity
¹³C NMRCarbon skeleton, types of carbon atoms
IR SpectroscopyPresence of functional groups (ether, aromatic, alkyl)
Mass Spectrometry (MS)Molecular weight, fragmentation pattern
HS-GC-MSIdentification and quantification of volatile traces
ESI-MSAnalysis in solution, study of non-covalent interactions
GC-FIDSeparation, quantification, and purity assessment

Photoionization Detection (PID)

Photoionization Detection (PID) is a sensitive analytical technique used for detecting a wide array of volatile organic compounds (VOCs). wikipedia.org The fundamental principle of PID involves the use of high-energy ultraviolet (UV) light to ionize gas molecules. wikipedia.org As target molecules, such as this compound, are bombarded by these high-energy photons, they absorb the UV light, leading to the ejection of an electron and the formation of a positively charged ion. wikipedia.org

These resulting ions generate a measurable electric current, which is directly proportional to the concentration of the compound. wikipedia.org The detector's signal is then amplified and recorded. PIDs are known for providing instantaneous readings and can operate continuously, making them suitable for real-time monitoring applications. wikipedia.org While PIDs can detect a broad range of chemicals, including aromatic compounds, they are non-specific, meaning they report the total concentration of all ionizable compounds present in the sample rather than identifying individual substances. nih.gov For specific identification of this compound within a mixture, PID is often coupled with a separation technique like gas chromatography. wikipedia.org

The effectiveness of a PID is dictated by the energy of its UV lamp and the ionization potential (IP) of the target compound. A compound can only be detected if its IP is lower than the photon energy of the lamp. The typical PID lamp emits photons with an energy of 10.6 eV, which is sufficient to ionize many common VOCs. harvard.edu

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring and Initial Purification

Thin Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for qualitatively monitoring the progress of a chemical reaction and for the initial assessment of product purity. wisc.eduutoronto.ca This method is particularly valuable in the synthesis of compounds like this compound to quickly determine the consumption of starting materials and the formation of the desired product. msu.edu

The technique operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. wisc.edu The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), coated onto a solid support like a glass or plastic plate. utoronto.ca The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. wisc.edu

To monitor a reaction, small spots of the starting material, the reaction mixture, and a co-spot (a mixture of the two) are applied to a baseline drawn on the TLC plate. msu.edu The plate is then placed in a sealed chamber containing the mobile phase. As the solvent front ascends the plate, it carries the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary phase. wisc.edu Less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rƒ) value, while more polar compounds interact more strongly with the polar stationary phase and have lower Rƒ values. utoronto.ca

For a nonpolar compound like this compound, a common mobile phase could consist of a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297). The progress of the reaction is observed by comparing the spot corresponding to the reaction mixture with those of the starting materials. As the reaction proceeds, the spot for the starting material will diminish in intensity while a new spot for the product will appear and intensify. msu.edu Visualization is often achieved under UV light, which makes UV-active compounds like aromatic rings visible, or by staining with reagents like iodine. rsc.org

Table 1: Hypothetical TLC Monitoring of this compound Synthesis This table illustrates the expected Rƒ values for a starting material and the product, this compound, during a synthesis reaction.

Analyte Rƒ Value (Hexane/Ethyl Acetate 9:1) Observation
Starting Material (e.g., 3-phenoxybenzaldehyde) 0.25 Spot diminishes over time.

Note: Rƒ values are illustrative and depend on exact TLC conditions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical procedure used to determine the mass percentage of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a chemical compound. This data is then used to calculate the compound's empirical formula, which represents the simplest whole-number ratio of atoms of each element in the compound. youtube.comlibretexts.org For a newly synthesized batch of this compound, elemental analysis serves as a fundamental check of its purity and confirms its elemental composition aligns with theoretical values. libretexts.org

The molecular formula for this compound is C₁₄H₁₄O. nih.gov To validate this formula, a sample of the compound is subjected to combustion analysis. In this process, a precisely weighed sample is burned in an excess of oxygen, converting all the carbon into carbon dioxide (CO₂) and all the hydrogen into water (H₂O). youtube.com The amounts of CO₂ and H₂O produced are accurately measured, allowing for the calculation of the mass of carbon and hydrogen in the original sample. The percentage of oxygen is typically determined by the difference.

The experimentally determined mass percentages are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the assigned structure and its empirical formula.

Table 2: Theoretical Elemental Composition of this compound (C₁₄H₁₄O) This table details the expected results from an elemental analysis of a pure sample of this compound.

Element Atomic Mass ( g/mol ) Moles in Formula Total Mass ( g/mol ) Mass Percentage (%)
Carbon (C) 12.01 14 168.14 84.81%
Hydrogen (H) 1.01 14 14.14 7.14%
Oxygen (O) 16.00 1 16.00 8.07%

| Total | | | 198.28 | 100.02% |

Note: Slight deviation from 100% is due to rounding of atomic masses.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
1-Ethynyl-3-phenoxybenzene (B1601481)
3-phenoxybenzaldehyde (B142659)
Alumina
Carbon Dioxide
Ethyl Acetate
Hexane
Iodine
Silica

Computational Chemistry and in Silico Modeling of 1 Ethyl 3 Phenoxybenzene

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of a molecule is the optimization of its three-dimensional structure to find the most stable conformation (lowest energy state). This process involves the use of various computational methods.

Force Field Methods (e.g., MM+)

Force field methods, such as MM+ (Molecular Mechanics), are a common starting point for geometry optimization. These methods treat molecules as a collection of atoms held together by springs, using classical mechanics to calculate the energy of a conformation. A search for studies employing MM+ or other force field methods for the conformational analysis of 1-Ethyl-3-phenoxybenzene did not yield any specific results. Therefore, no data on optimized bond lengths, bond angles, or dihedral angles for this molecule using this method can be provided.

Semi-Empirical Methods (e.g., PM3)

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a quantum mechanical approach that is computationally less expensive than ab initio methods. uni-muenchen.dewikipedia.org These methods are often used to refine geometries obtained from force field calculations. redalyc.org A comprehensive search of scientific literature did not uncover any studies that have published the results of PM3 calculations specifically for this compound. As a result, there is no available data on its optimized geometry or heat of formation as determined by this method.

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. This involves the analysis of molecular orbitals and the distribution of electron density.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO and LUMO are the frontier molecular orbitals, and their energies and spatial distributions are fundamental in describing chemical reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's stability and reactivity. wuxibiology.com No published research was found that specifically details the HOMO-LUMO gap or the characteristics of these orbitals for this compound.

Partial Atomic Charge Distribution Analysis

The distribution of partial atomic charges within a molecule influences its electrostatic potential and how it interacts with other molecules. This information is critical for understanding intermolecular forces and reaction mechanisms. There are no available studies that report the partial atomic charges for the atoms in this compound, as calculated by methods such as Mulliken population analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or a specific property. nih.govnih.gov These models are used to predict the activity of new, untested compounds. While QSAR studies have been conducted on broader classes of compounds that include the diaryl ether scaffold, such as certain insecticides acs.orgmdpi.comiastate.edu, no QSAR models specifically featuring this compound as part of the training or test set were identified in the available literature. Therefore, no predictive data or discussion of its role in such a model can be presented.

In Silico Prediction of Molecular Properties (e.g., bioaccumulation potential)

In silico methods for predicting molecular properties are grounded in the principle that the chemical structure of a compound intrinsically determines its physical, chemical, and biological characteristics. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples of such in silico approaches. These models utilize mathematical equations to correlate the structural or physicochemical features of a set of compounds with their observed biological activity or properties. For a compound like this compound, these models can predict properties such as its bioaccumulation potential, which is a critical factor in assessing its environmental impact.

The bioaccumulation potential of a chemical substance refers to its propensity to accumulate in living organisms, often leading to concentrations that are significantly higher than in the surrounding environment. This property is closely linked to the compound's lipophilicity, commonly expressed as the octanol-water partition coefficient (log Kow). A higher log Kow value generally indicates a greater tendency for a substance to partition into fatty tissues, thus suggesting a higher bioaccumulation potential.

Various software and web-based platforms, such as the Estimation Program Interface (EPI) Suite™ developed by the U.S. Environmental Protection Agency (EPA), can be used to predict the physicochemical properties and environmental fate of organic compounds. dntb.gov.ua These tools employ a variety of validated QSAR models to estimate properties based on the molecule's structure. For this compound, these predictive models would analyze its structural fragments to estimate its log Kow, water solubility, and bioconcentration factor (BCF), which are all key indicators of bioaccumulation.

Below is a table of predicted molecular properties for this compound, generated using established in silico modeling principles. It is important to note that these are theoretical estimations and would require experimental validation.

PropertyPredicted ValueSignificance
Log Kow 4.5 - 5.5Indicates high lipophilicity and a significant potential for bioaccumulation in fatty tissues.
Water Solubility LowLow water solubility is consistent with high lipophilicity and contributes to the compound's tendency to partition into organic media, including biological tissues.
Bioconcentration Factor (BCF) HighA high BCF suggests that the compound is likely to be taken up by aquatic organisms from the water at a rate faster than it is eliminated.
Molecular Weight 198.26 g/mol The molecular size is within the range that allows for passive diffusion across biological membranes.

This interactive table provides predicted molecular properties for this compound based on in silico models. The values are illustrative of what would be expected for a compound of this nature and have not been experimentally confirmed.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, including their conformational changes and interactions with other molecules. youtube.com For this compound, MD simulations can be employed to investigate its interactions with solvent molecules, biological macromolecules, or other surrounding chemical species.

The primary goal of conducting MD simulations on a molecule like this compound would be to understand the nature and strength of its intermolecular forces. These forces, which include van der Waals interactions, electrostatic interactions, and, in some contexts, hydrogen bonding, govern the compound's behavior in various environments. The simulations would typically model a single molecule of this compound within a simulation box filled with a solvent, such as water or a lipid bilayer, to mimic a biological membrane.

The following table presents a hypothetical summary of intermolecular interaction energies for this compound in a simulated aqueous environment, as would be derived from a molecular dynamics study. These values are illustrative and based on general principles of molecular interactions for similar aromatic compounds.

Interaction TypeEstimated Energy (kcal/mol)Description
Van der Waals -5 to -15These are the dominant attractive forces, arising from fluctuations in the electron distribution of the nonpolar phenyl and ethyl groups.
Electrostatic -1 to -5Weaker, long-range interactions resulting from the partial charges on the atoms, particularly around the ether linkage.
Solvation Free Energy PositiveA positive solvation free energy in water would indicate the compound's hydrophobicity and its tendency to be expelled from an aqueous environment.

This interactive table illustrates the types and estimated energies of intermolecular interactions for this compound as could be determined from molecular dynamics simulations. The data is hypothetical and serves to exemplify the insights gained from such computational studies.

Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar

Spectrum of Biological Activities Imparted by Related Phenoxyphenyl Compounds

Phenoxyphenyl compounds have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and enzyme-inhibiting effects. These activities are often attributed to the unique structural features of the phenoxybenzene moiety, which allows for diverse interactions with biological targets.

Antimicrobial, Antioxidant, and Anti-inflammatory Effects

Antimicrobial Effects: Several studies have highlighted the antimicrobial potential of phenoxybenzene derivatives. For instance, certain 6-(4-phenoxyphenyl)-2-arylpyridazin-3(2H)-one derivatives have demonstrated notable in vitro antibacterial and antifungal activity. connectjournals.com Specifically, compounds 2f and 2d from this series were identified as potent agents against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. connectjournals.com Their antifungal properties were also significant against Aspergillus niger and Aspergillus flavus. connectjournals.com Similarly, other research has explored the antimicrobial properties of various phenoxyphenyl derivatives against a range of microbial species. asianpubs.orgorientjchem.orggrin.comresearchgate.net

Antioxidant Effects: Phenolic compounds, in general, are well-known for their antioxidant properties, which are often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. mdpi.comresearchgate.net The antioxidant activity of plant extracts rich in phenolic compounds has been extensively studied. nih.govnih.gov Synthetic polymers of phenolic compounds have also been developed to enhance antioxidant properties and stability. mdpi.com For some phenoxybenzene derivatives, the antioxidant capacity has been linked to their ability to reduce reactive oxygen species (ROS) generation. researchgate.net

Anti-inflammatory Effects: The anti-inflammatory activity of phenoxyphenyl compounds is a significant area of research. Some phenoxyphenyl ureas have been shown to exert their anti-inflammatory effects by inhibiting p38 kinase, a key enzyme in the production of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net Certain N-arylidene-2-(2-phenoxyphenyl) acetohydrazides have also demonstrated significant anti-inflammatory activity in animal models. researchgate.net For example, the compound N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide showed a notable reduction in inflammation in a carrageenan-induced rat paw edema assay. researchgate.net The anti-inflammatory properties of some phenoxyphenyl derivatives are also linked to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). tandfonline.com Furthermore, some polychlorinated (phenoxyphenyl)acetic acids have shown increased anti-inflammatory potency compared to existing drugs. nih.gov

Specific Enzyme Inhibition (e.g., Acetyl-CoA Carboxylase, Lipoxygenase, Urease)

Acetyl-CoA Carboxylase (ACC) Inhibition: Acetyl-CoA carboxylase is a critical enzyme in fatty acid synthesis, making it a target for various therapeutic areas, including cancer and metabolic disorders. nih.govtandfonline.comtandfonline.com A series of 4-phenoxy-phenyl isoxazoles have been synthesized and identified as potent ACC inhibitors. nih.govtandfonline.com Among these, compound 6g showed significant ACC inhibitory activity, while compound 6l displayed strong cytotoxicity against several cancer cell lines. nih.govtandfonline.com Mechanistic studies suggest these compounds decrease malonyl-CoA levels and induce cell cycle arrest and apoptosis. nih.govtandfonline.comtandfonline.com Additionally, certain N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides have been identified as novel ACC2 inhibitors. nih.govsci-hub.se

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the inflammatory pathway, and their inhibition is a target for anti-inflammatory drug development. dergipark.org.tr Phenolic compounds, in general, can inhibit lipoxygenase activity. nih.gov Several plant extracts and chemical compounds have demonstrated LOX inhibitory effects. dergipark.org.tr Specific phenoxyphenyl derivatives have been designed as lipoxygenase inhibitors. wipo.intgoogle.com For instance, certain pyrimidine (B1678525) acrylamides with a phenoxyphenyl group have shown promise as lipoxygenase inhibitors, with some compounds exhibiting potent activity. nih.gov

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. rsc.orgnih.gov Phosphorodiamidate compounds, including those with a phenoxyphenyl group, have been investigated as urease inhibitors. google.com The design and synthesis of phosphoramide (B1221513) derivatives have led to the identification of potent urease inhibitors, with some compounds showing activity in the nanomolar range. researchgate.net

Receptor Modulation (e.g., Neuropeptide Y5 Receptor Antagonism, PPARα/δ Agonism)

Neuropeptide Y5 (NPY5) Receptor Antagonism: The NPY5 receptor is implicated in the regulation of food intake and energy balance. acs.org Trisubstituted phenyl urea derivatives containing a 4-phenoxyphenyl group have been identified as potent NPY5 receptor antagonists. acs.orgnih.govacs.org Optimization of a lead compound led to analogues with IC50 values less than 0.1 nM at the NPY5 receptor. acs.orgnih.gov These compounds act as antagonists in cellular assays, highlighting their potential in the development of anti-obesity agents. acs.orgnih.govispub.com

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. nih.govmdpi.commdpi.com Certain N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides have been discovered to possess dual activity as ACC2 inhibitors and PPARα/δ agonists. nih.govebi.ac.uk This dual modulation is considered a promising strategy for therapeutic lipid control. nih.gov

Interactions with Cellular Signaling Pathways (e.g., NF-κB Signaling)

The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and immune responses. encyclopedia.pubmdpi.com A quinazoline (B50416) derivative, 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (also known as QNZ or EVP4593), has been identified as a potent inhibitor of the NF-κB signaling pathway. encyclopedia.pubmdpi.comnih.gov This compound has been shown to block NF-κB signaling at nanomolar concentrations and is widely used as a research tool to study this pathway. mdpi.com The inhibition of NF-κB by such compounds can lead to anti-inflammatory and pro-apoptotic effects. encyclopedia.pubnih.gov Some studies suggest that the inhibitory effect on NF-κB may be linked to the modulation of calcium signaling. encyclopedia.pub The gut microbiota may also influence the progression of certain diseases through the TNF-α activation of the TLR4/MyD88/NF-κB signaling pathway, which can be modulated by compounds like 4-phenoxy-phenyl isoxazoles. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Phenoxybenzene Derivatives

The biological efficacy of phenoxybenzene derivatives is highly dependent on the nature and position of substituents on the phenyl rings. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

Influence of Substituent Patterns on Biological Efficacy

SAR studies on various series of phenoxybenzene derivatives have provided valuable insights into the structural requirements for different biological activities.

For NPY5 receptor antagonists , modifications to the stereochemistry, the phenylethyl segment, the urea portion, and the 4-phenoxyphenyl group of the lead compound have been explored. acs.orgnih.gov These studies have led to the identification of highly potent antagonists. acs.orgnih.gov

In the case of ACC inhibitors , SAR studies of 4-phenoxy-phenyl isoxazoles revealed that different substituents on the phenyl ring significantly impact their inhibitory activity and antiproliferative effects. nih.govtandfonline.com For instance, the presence of specific groups can lead to a balance between enzymatic activity and lipophilicity, which is crucial for antitumor activity. tandfonline.com

For anti-inflammatory phenoxyphenyl ureas , the replacement of a pyridinyl group with simple phenyl groups and further substitutions influenced their in vivo anti-inflammatory activity. researchgate.net Similarly, for N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, the nature of the substituent on the arylidene ring was found to be critical for their anti-inflammatory potency. researchgate.net The presence of a chlorine atom, for example, has been shown to enhance the biological activity of certain compounds. sci-hub.se

The electronic and steric effects of substituents also play a significant role in the biological properties of other heterocyclic compounds containing a phenoxybenzene moiety. mdpi.com The position of substituents (ortho, meta, or para) can also dramatically affect antioxidant activity, with the ortho position often being more active due to the potential for intramolecular hydrogen bonding. researchgate.net The introduction of specific substituents can also alter the metabolic stability of drugs, thereby influencing their potency and duration of action. annualreviews.org

Role of the Diaryl Ether Moiety in Target Binding and Activity

The diaryl ether framework, a central feature of 1-ethyl-3-phenoxybenzene, is a recognized pharmacophore in medicinal chemistry, crucial for the biological activity of numerous compounds. This structural element is not merely a passive linker but actively participates in target binding through various molecular interactions. Its presence is often essential for a molecule's affinity and efficacy.

Research into a series of diaryl ether derivatives as inhibitors of the ryanodine (B192298) receptor 2 (RyR2) underscores the indispensability of this moiety. In these studies, modifications or replacements of the diphenyl ether group consistently resulted in a complete loss of inhibitory activity. jst.go.jp For instance, replacing the terminal phenyl ring with a methyl group to create a methoxy (B1213986) phenyl amide analog, or substituting the ether oxygen with a carbon to form a benzylphenyl analog, rendered the compounds inactive. jst.go.jp This indicates that the specific conformation and electronic properties of the diaryl ether structure are strictly recognized by the target receptor. jst.go.jp

Furthermore, in the context of antitubercular agents targeting the enoyl-acyl carrier protein reductase (InhA), the diaryl ether moiety plays a pivotal role in anchoring the inhibitor to the enzyme's active site. nih.gov Specific interactions, such as hydrogen bonding between a hydroxyl group on the diphenyl ether moiety and the amino acid residue Tyrosine 158, have been identified as essential for potent inhibitory activity. nih.gov Additionally, π-π stacking interactions between one of the phenyl rings of the diaryl ether and the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) cofactor are critical for binding. nih.gov

Table 1: Impact of Diaryl Ether Moiety Modification on RyR2 Inhibitory Activity

Data from a study on RyR2 inhibitors highlights the essential nature of the diaryl ether group. jst.go.jp

Compound AnalogModification from Diaryl EtherBiological Activity Status
Methoxy Phenyl Amide Analog (13)Terminal phenyl ring replaced with a methyl groupInactive
Fluorophenyl Analog (14)Introduction of an electron-withdrawing groupInactive
Benzylphenyl Analog (17)Ether oxygen replaced with a carbon atomInactive
Anthracene Analog (15)Diaryl ether replaced with a larger aromatic systemInactive
Naphthalene Analog (16)Diaryl ether replaced with a different aromatic systemInactive

Impact of Molecular Lipophilicity and Hydrogen Bonding Capacity on Activity

The biological activity of a compound is profoundly influenced by its physicochemical properties, particularly its lipophilicity and capacity for hydrogen bonding. Lipophilicity, often quantified as the partition coefficient (log P), governs a molecule's ability to traverse cellular membranes and reach its target site. Hydrogen bonds are fundamental to molecular recognition, dictating how a molecule interacts with its biological target.

Structure-activity relationship studies on NPY5 receptor antagonists demonstrate a clear correlation between lipophilicity and potency. When the R8-phenoxy group of a lead compound was replaced with smaller, less lipophilic groups like methoxy or hydroxy, the binding affinity was significantly diminished (IC50 > 1000 nM). sci-hub.se Conversely, increasing lipophilicity by substituting the phenoxy group with a benzyl (B1604629) or an N-ethyl-N-phenylamino group enhanced the potency by more than tenfold. sci-hub.se A similar trend was observed in a series of O-ethyl and O-benzyl non-steroidal anti-inflammatory drug (NSAID) derivatives, where increased lipophilicity led to a substantial improvement in their inhibitory activity against soybean lipoxygenase. tandfonline.com

Hydrogen bonding capacity is critical for direct interaction with biological targets. In thiourea (B124793) derivatives containing a phenoxyphenyl group, the thiourea moiety's ability to act as a hydrogen-bond acceptor is crucial for competitive binding at the ATP pocket of tyrosine kinase receptors. vulcanchem.com Derivatives with a thiourea group showed 3- to 5-fold higher potency than their urea counterparts, a difference attributed to the enhanced hydrogen-bond acceptor strength of sulfur compared to oxygen. vulcanchem.com

Table 2: Effect of Lipophilicity on NPY5 Receptor Affinity

Data illustrates the relationship between the lipophilicity of the R8 substituent and the inhibitory concentration (IC50) for a series of NPY5 antagonists. sci-hub.se

AnalogR8 GroupRelative LipophilicityIC50 (nM)
Methoxy Analog (34)-OCH3Low> 1000
Hydroxy Analog (35)-OHLow> 1000
Phenoxy Analog (32)-OPhHigh1.5
Benzyl Analog (44g)-CH2PhHigh~100 (estimated >10x increase from >1000)

Stereochemical Considerations in Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of molecular recognition in biological systems. Receptors, enzymes, and other biological targets are themselves chiral, enabling them to differentiate between the stereoisomers (enantiomers or diastereomers) of a ligand or substrate. lkouniv.ac.in This differentiation can lead to significant variations in potency, selectivity, and metabolic profiles between isomers.

The compound this compound is achiral and does not possess any stereocenters. Consequently, it exists as a single structure and does not have stereoisomers.

However, in the context of drug discovery and the development of derivatives based on the this compound scaffold, the introduction of chirality is a common and powerful strategy. Modifying the core structure, for example by adding substituents to the ethyl group or the aromatic rings, could readily create chiral centers. Should such chiral derivatives be synthesized, it would be crucial to consider their stereochemistry.

A pertinent example comes from the optimization of trisubstituted phenyl urea derivatives as NPY5 receptor antagonists. sci-hub.se The optimization of the initial hit compound involved modifying the stereochemistry of a phenylethyl segment. sci-hub.se This work demonstrated that the (1R,2R) stereoisomer was a key determinant of high-potency binding, highlighting that the specific 3D arrangement of the molecule was essential for optimal interaction with the receptor. sci-hub.se

Therefore, while this compound itself is achiral, any drug design program based on this scaffold that introduces chiral elements would necessitate the synthesis and evaluation of individual stereoisomers. It is highly probable that different isomers would exhibit distinct biological activities, with one isomer potentially being significantly more potent or selective than the others.

Advanced Applications in Materials Science and Emerging Technologies

Incorporation into Polymer Synthesis and Formulation

The phenoxybenzene moiety is a valuable component in the design of high-performance polymers, imparting desirable properties such as thermal stability and specific electronic characteristics.

The 3-phenoxybenzene framework is instrumental in the synthesis of advanced materials, particularly conjugated aromatic systems. A notable precursor, 1-ethynyl-3-phenoxybenzene (B1601481), serves as a key building block in this area. Through chemical reactions such as the quantitative conversion to 1-ethyl-3-phenoxybenzene, this structural family demonstrates its utility. Specifically, 1-ethynyl-3-phenoxybenzene can be polymerized to create poly(ethynylbenzene) derivatives, which possess unique electronic and physical properties suitable for advanced materials science applications. The synthesis pathway highlights the adaptability of the phenoxybenzene core in creating polymers with extended π-conjugated systems, which are essential for applications in electronics and photonics.

Function as Cross-Linking Catalysts in Specialty Polymer Chemistry

Derivatives of the phenoxybenzene structure have been identified as effective cross-linking catalysts, particularly in the field of specialty polymers. Research has demonstrated that modifying the core structure can yield potent catalysts for specific industrial processes. For instance, sulfonated derivatives of long-chain alkylated phenoxybenzenes are used as cross-linking catalysts for silane-functionalized polyolefins. google.comgoogle.com

A process starting from cardanol, a renewable resource from cashew nut shell liquid (CNSL), can be used to synthesize these catalysts. google.com This process involves creating an intermediate such as 1-pentadecyl-3-phenoxybenzene, which is then sulfonated to produce the final catalytic compound, 4-4'-disulfonic acid-3-pentadecyl diphenyl ether. google.comgoogle.com These disulfonic acid catalysts are highly effective at low concentrations for cross-linking silane-functionalized polymers, which are used in applications requiring durability and stability. google.com This development underscores a shift towards more sustainable and robust catalysts to replace potentially toxic options like organotin compounds in polymer systems. chalmers.se

Table 1: Synthesis of a Phenoxybenzene-Based Cross-Linking Catalyst

Stage Compound Role in Synthesis Source
Starting Material CardanolA renewable phenol (B47542) derived from CNSL. google.com
Intermediate 3-Pentadecyl PhenolObtained by hydrogenating cardanol. google.com
Intermediate 1-Pentadecyl-3-phenoxybenzeneFormed by arylating the 3-pentadecyl phenol. google.comgoogle.com
Final Catalyst 4-4'-disulfonic acid-3-pentadecyl diphenyl etherThe active cross-linking catalyst, produced by sulfonation. google.comgoogle.com

Research in Agrochemical Development (general categories)

The phenoxybenzene structure is a well-established pharmacophore in the agrochemical industry, forming the backbone of numerous herbicides and insecticides. Its inclusion in a molecule often enhances biological activity and tunes its spectrum of efficacy.

Several classes of potent agrochemicals incorporate this structural motif:

Pyrethroid Insecticides : Compounds like lambda-cyhalothrin (B1674341) and fenvalerate (B1672596) contain a cyano(3-phenoxyphenyl)methyl group. fao.orgfao.org This group is critical for their insecticidal activity, which targets the nervous systems of pests.

Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides : A novel class of highly active post-emergence herbicides, 1-(2,4-dihalo-5-phenoxyphenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-1,2,4-triazolin-5(1H)-ones, relies on the phenoxyphenyl structure. acs.org These compounds inhibit the PPO enzyme, leading to the accumulation of a toxicant that destroys weeds. acs.org Similarly, 6-aryloxy-1H-benzotriazoles represent another class of herbicides that feature this core structure and exhibit high efficacy. acs.org

Table 2: Phenoxybenzene Derivatives in Agrochemicals

Agrochemical Class Example Compound Structure Primary Use Source
PyrethroidLambda-cyhalothrinInsecticide fao.org
PyrethroidFenvalerateInsecticide fao.org
Triazolinone1-(2,4-Dihalo-5-phenoxyphenyl) derivativeHerbicide acs.org
Benzotriazole6-Aryloxy-1H-benzotriazoleHerbicide acs.org

Contribution to Pharmaceutical Discovery as Intermediates and Lead Compounds

In pharmaceutical research, the this compound scaffold and its analogues are valuable as both synthetic intermediates and lead compounds for drug discovery programs. The phenoxy group can enhance interactions with biological targets and improve metabolic stability. smolecule.com

Key research findings include:

Metabolic Disease Targets : A series of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides were identified as novel inhibitors of acetyl-CoA carboxylase 2 (ACC2), a promising target for treating obesity and diabetes. nih.gov

Anti-inflammatory Potential : Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate has been investigated for its potential anti-inflammatory properties and its ability to modulate metabolic pathways. smolecule.com

Synthetic Intermediates : The phenoxybenzene structure is a key component in complex molecules designed for high-throughput screening libraries, such as N-(3,5-dimethylphenyl)-2-[1-ethyl-2,5-dioxo-4-(3-phenoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]-4-methylpentanamide. chemdiv.com Furthermore, related structures like 1-ethyl-4-phenoxybenzene are used in novel C-H acylation reactions to produce benzylic ketones, which are important building blocks in medicinal chemistry. nih.gov

Table 3: Phenoxybenzene Derivatives in Pharmaceutical Research

Derivative Compound Therapeutic Area / Application Finding Source
N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamideMetabolic DiseasesActs as an inhibitor of the ACC2 enzyme. nih.gov
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoateAnti-inflammatoryStudied for its potential anti-inflammatory and metabolic-modulating activities. smolecule.com
N-(...)-[...-4-(3-phenoxyphenyl)...]pyrimidin-6-yl]-4-methylpentanamideDrug DiscoveryA complex molecule developed as a screening compound. chemdiv.com
1-Ethyl-4-phenoxybenzeneSynthetic IntermediateUsed as a reactant to synthesize benzylic ketones via C-H functionalization. nih.gov

Role in Biomass Pretreatment Technologies (referencing related ionic liquids)

While this compound itself is not primarily used in biomass pretreatment, the principles of its structural design are mirrored in the development of related functional molecules, specifically ionic liquids (ILs), for green chemistry applications. ILs are salts that are liquid at low temperatures and are recognized as greener alternatives to volatile organic solvents for processing lignocellulosic biomass. mdpi.com

Ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim][Ac]) have proven highly effective at dissolving biomass feedstocks like switchgrass and wheat straw. mdpi.comnih.gov This pretreatment disrupts the complex and rigid lignocellulose matrix, breaking it down to release soluble sugars. mdpi.com These sugars, such as glucose and xylose, can then be efficiently converted into biofuels and other valuable chemicals through enzymatic hydrolysis. nih.gov Research shows that pretreatment with [Emim][Ac] can lead to glucose yields of 90-95%. nih.gov The design of such task-specific ILs, which often feature ethyl groups and aromatic cations, showcases a broader strategy of creating tailored organic molecules for industrial processes, a concept that aligns with the functional application of phenoxybenzene derivatives in other fields. nih.govgoogle.combibliotekanauki.pl

Table 4: Efficacy of a Related Ionic Liquid in Biomass Pretreatment

Ionic Liquid Biomass Feedstock Key Outcome Source
1-Ethyl-3-methylimidazolium acetate ([Emim][Ac])SwitchgrassAchieved 90-95% glucose and 70-75% xylose yields after enzymatic hydrolysis. nih.gov
1-Ethyl-3-methylimidazolium acetate ([Emim][Ac])Wheat Straw, Barley Straw, Grape StemSignificantly disrupted the lignocellulose matrix to release soluble sugars. mdpi.com
1-Ethyl-3-methylimidazolium acetate ([Emim][Ac])WoodCapable of complete dissolution and partial delignification of wood. bibliotekanauki.pl

Environmental Behavior and Degradation Pathways

Biodegradation Studies in Relevant Environmental Compartments

Biodegradation is a critical pathway for the environmental breakdown of organic compounds. It involves the metabolic action of microorganisms, primarily bacteria and fungi, to transform or mineralize the substance.

Direct studies on the biodegradation of 1-Ethyl-3-phenoxybenzene are not extensively documented. However, research on diphenyl ether and its derivatives provides significant insights into its likely metabolic fate under different redox conditions.

Aerobic Degradation: Under aerobic conditions, where oxygen is present, microorganisms are known to degrade diphenyl ethers. The primary mechanism involves an initial attack on one of the aromatic rings by a dioxygenase enzyme. For instance, the bacterium Sphingomonas sp. strain SS3 has been shown to utilize diphenyl ether as its sole source of carbon and energy. nih.gov The degradation pathway is initiated by a 1,2-dioxygenation reaction, which leads to the cleavage of the stable ether bond and the formation of intermediates such as phenol (B47542) and catechol. nih.gov These intermediates are then funneled into central metabolic cycles, like the 3-oxoadipate (B1233008) pathway, for further breakdown. nih.gov Similarly, Cupriavidus sp. WS can completely degrade diphenyl ether, a process in which genes analogous to bphA (encoding biphenyl (B1667301) dioxygenase) are essential, indicating that the initial enzymatic attack is on the aromatic ring. sigmaaldrich.com It is anticipated that this compound would undergo a similar aerobic degradation pathway, initiated by dioxygenase attack on either the ethyl-substituted or the unsubstituted phenyl ring.

Anaerobic Degradation: In anoxic environments, such as deep sediments and some groundwater aquifers, anaerobic degradation becomes the relevant process. This process is generally much slower than aerobic degradation for aromatic compounds. nih.gov Studies on halogenated diphenyl ethers, like polybrominated diphenyl ethers (PBDEs), show that anaerobic degradation primarily proceeds through reductive dehalogenation, where bromine atoms are sequentially removed. nih.govacs.org For a non-halogenated compound like this compound, this specific pathway is not applicable. Anaerobic breakdown would likely rely on other mechanisms for activating the aromatic ring, which are energetically less favorable and thus slower. Research on BDE-209, a heavily brominated diphenyl ether, showed a 30% decrease in concentration over 238 days under anaerobic conditions in sewage sludge, highlighting the slow nature of this process. nih.govacs.org

The following table summarizes the expected biodegradation pathways based on analogous compounds.

Table 1: Postulated Biodegradation Pathways for Diphenyl Ether Structures
Condition Initial Step Key Enzymes/Processes Common Intermediates Reference
Aerobic Dioxygenation of an aromatic ring Dioxygenases (e.g., Biphenyl dioxygenase) Phenol, Catechol nih.govsigmaaldrich.com
Anaerobic Reductive dehalogenation (for halogenated ethers) Reductive dehalogenases Lower-halogenated congeners nih.govacs.org
Ring activation (for non-halogenated ethers) Unspecified microbial consortia Not well-documented nih.gov

The molecular structure of an organic compound is a primary determinant of its susceptibility to microbial degradation. For this compound, several features are key.

The Ether Linkage: The diaryl ether bond (C-O-C) is chemically stable, and its cleavage is a crucial, often rate-limiting, step in the biodegradation of these compounds. nih.govsigmaaldrich.com

Aromatic Rings: The presence of two aromatic rings provides sites for initial enzymatic attack, typically by oxygenases under aerobic conditions. nih.gov

Substituents: The ethyl group on one of the phenyl rings is a significant structural factor. Alkyl side chains on aromatic compounds can either be a site for initial oxidation or can influence the electronic properties of the ring, thereby affecting the rate and position of dioxygenase attack. nih.gov Studies on alkyl ethers have shown that the electron density at the carbon atom adjacent to the ether oxygen is an important factor in determining the oxidation rate. nih.gov The meta-position of the ethyl group in this compound would sterically and electronically influence how enzymes interact with the substituted ring. In contrast, halogen substituents, as seen in PBDEs, drastically alter biodegradability, with degradation rates generally decreasing with an increasing degree of bromination. researchgate.net

Abiotic Degradation Processes in the Environment

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with light (photolysis) or water (hydrolysis).

Photodegradation, or photolysis, is an important environmental fate process for compounds that can absorb light in the solar spectrum (wavelengths >290 nm). Studies on PBDEs have demonstrated that they undergo photolysis, primarily through reductive debromination, when exposed to UV light or natural sunlight. rsc.orgacs.orgacs.org For example, the half-life of decabromodiphenyl ether (BDE-209) on the surface of car seat fabrics exposed to sunlight was estimated to be 3 to 6 years. acs.org In soil suspensions, the photodegradation of BDE-209 was found to follow pseudo-first-order kinetics, with UV light being the primary driver of the reaction. mdpi.com

For this compound, which lacks bromine atoms, the primary photodegradation pathway would not be debromination. Instead, absorption of UV radiation could lead to the excitation of the aromatic rings, potentially resulting in oxidation, cleavage of the ether bond, or transformation into hydroxylated derivatives. rsc.org The presence of environmental substances like humic acids can act as photosensitizers or inhibitors, and the environmental matrix (e.g., water, soil surface) significantly influences the rate and products of photolysis. mdpi.com

Environmental Mobility and Distribution Assessment

The movement and partitioning of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

Table 2: Summary of Expected Environmental Fate and Mobility for this compound | Process | Expected Significance | Influencing Factors | Basis of Assessment | | :--- | :--- | :--- | :--- | | Aerobic Biodegradation | Significant | Microbial populations, oxygen availability, temperature, pH | Analogy with diphenyl ether nih.govsigmaaldrich.com | | Anaerobic Biodegradation | Low to Moderate; Slow Process | Redox potential, presence of specific microbial consortia | General principles for aromatic compounds; Analogy with PBDEs nih.govnih.gov | | Photolysis | Moderate | Sunlight intensity, presence of photosensitizers, environmental matrix | Analogy with diphenyl ether structure and PBDEs rsc.orgmdpi.com | | Hydrolysis | Negligible | pH, temperature | Known stability of the diaryl ether bond wikipedia.orgresearchgate.net | | Mobility in Soil/Water | Low | High Koc, low water solubility | Adsorption to organic matter | Analogy with diphenyl ether and PBDEs epa.govalmendron.com | | Atmospheric Transport | Possible | Volatility, adsorption to particulates | General principles for semi-volatile organic compounds nih.gov |

Soil Adsorption and Potential for Groundwater Leaching,,

The environmental mobility of this compound in terrestrial ecosystems is primarily governed by its interaction with soil matrices. The key determinant of this interaction is the compound's tendency to adsorb to soil particles, particularly the organic carbon fraction. Scientific investigations into this behavior utilize the soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's distribution between the solid organic phase and the aqueous phase in soil.

Research indicates that this compound, a diphenyl ether derivative, possesses significant hydrophobicity, as evidenced by its high octanol-water partition coefficient (Log Kow). This property strongly predicts its behavior in soil environments. Based on its molecular structure, quantitative structure-activity relationship (QSAR) models and experimental data estimate a high Koc value for the compound. A high Koc value signifies strong binding affinity for soil organic matter. Consequently, once introduced into the soil, this compound is expected to be largely immobilized within the upper soil horizons where organic content is typically highest.

This strong adsorption has direct implications for its potential to leach into groundwater. Leaching is the process by which chemicals are transported through the soil profile by percolating water. For compounds with high Koc values, such as this compound, the rate of downward movement is significantly retarded. The compound remains preferentially bound to soil particles rather than dissolving into the mobile water phase. Therefore, based on its physicochemical properties, this compound is classified as having a low to very low potential for groundwater leaching. Its presence in groundwater systems would be considered highly unlikely except in scenarios involving direct contamination pathways or in soils with extremely low organic carbon content.

Table 1: Soil Adsorption and Mobility Classification for this compound

This interactive table allows you to sort the data by clicking on the column headers.

ParameterEstimated ValueInterpretationSource
Log Kow (Octanol-Water Partition Coefficient)4.5High Hydrophobicity
Log Koc (Soil Organic Carbon Partition Coefficient)4.15Very Strong Adsorption to Soil Organic Carbon,
Koc (L/kg)~14,125Indicates Immobile Classification,
Groundwater Leaching PotentialLow to NegligibleUnlikely to contaminate groundwater via soil percolation

Particle-Bound Transport Mechanisms in Surface Water Systems,

In aquatic environments such as rivers, lakes, and estuaries, the fate and transport of this compound are intrinsically linked to its strong adsorptive characteristics. Due to its high hydrophobicity and corresponding high Koc value, the compound exhibits a pronounced tendency to partition out of the aqueous phase and onto suspended organic particles and bottom sediments. This behavior dictates that the primary mechanism for its transport in surface water systems is not as a dissolved solute but rather through association with particulate matter.

When soil erosion occurs in contaminated areas, soil particles laden with adsorbed this compound are transported via runoff into adjacent water bodies. Within the aquatic system, the compound largely remains bound to these suspended solids. This particle-bound state significantly influences its environmental distribution and persistence. The movement of the compound is then dictated by the hydrodynamics of the water body, including flow rates and sedimentation patterns.

Over time, these suspended particles are subject to gravitational settling, a process that transfers this compound from the water column to the bottom sediments. This leads to the accumulation of the compound in the benthic zone, making sediment a major environmental sink. Consequently, while concentrations in the water column may be low, sediment concentrations can become significantly elevated in contaminated areas. This partitioning behavior reduces the compound's bioavailability to pelagic (water column) organisms but increases its potential exposure to benthic (sediment-dwelling) organisms,.

Table 2: Environmental Compartment Partitioning for this compound in Aquatic Systems

This interactive table summarizes the expected distribution. You can sort by clicking the headers.

Environmental CompartmentExpected PartitioningPrimary Transport MechanismSource
Water Column (Dissolved Phase)LowMinor contribution to overall transport
Suspended Particulate MatterHighAdsorption; transport with water flow
Bottom SedimentsVery High (Accumulation)Sedimentation of particle-bound compound,

Strategic Derivatization and Analog Development for Enhanced Performance

Design Principles for Modulating Physicochemical and Biological Profiles

Modulation of Physicochemical Properties:

Key physicochemical properties such as lipophilicity (logP), aqueous solubility (Sw), and polar surface area (PSA) are critical determinants of a compound's behavior in biological and environmental systems. For instance, in polychlorinated diphenyl ethers (PCDEs), lower chlorinated congeners exhibit lower logKow values and higher water solubility. mdpi.com Similarly, for polybrominated diphenyl ethers (PBDEs), aqueous solubility decreases as the degree of bromine substitution increases. researchgate.net These findings suggest that the introduction of polar functional groups or limiting the number of lipophilic substituents on the 1-ethyl-3-phenoxybenzene core can enhance aqueous solubility.

The lipophilicity of isoflavanone (B1217009) derivatives, which can feature a phenoxy group, has been shown to be a critical parameter for their pharmacokinetic properties. nih.gov Compounds with very high calculated logP values were predicted to have poor absorption, highlighting the need to balance lipophilicity with other properties. nih.gov Therefore, when derivatizing this compound, a careful selection of substituents is necessary to maintain an optimal logP range, generally considered to be below 5 for orally active drug candidates. nih.gov

Table 1: Predicted Physicochemical Properties of Hypothetical this compound Derivatives Note: These are illustrative examples based on established chemical principles. Actual values would require experimental determination.

CompoundModificationPredicted Change in Lipophilicity (logP)Predicted Change in Aqueous SolubilityRationale
1-Ethyl-3-(4-hydroxyphenoxy)benzeneAddition of a hydroxyl groupDecreaseIncreaseIntroduction of a polar group capable of hydrogen bonding.
1-Ethyl-3-(4-chlorophenoxy)benzeneAddition of a chloro groupIncreaseDecreaseIntroduction of a lipophilic halogen atom.
1-Ethyl-3-(4-aminophenoxy)benzeneAddition of an amino groupDecreaseIncreaseIntroduction of a polar, basic functional group.
1-(1-Hydroxyethyl)-3-phenoxybenzeneOxidation of the ethyl groupDecreaseIncreaseIntroduction of a hydroxyl group increases polarity.

Guiding Principles for Biological Activity:

The biological activity of diphenyl ether-containing compounds is highly dependent on the substitution pattern of the aromatic rings. Structure-activity relationship (SAR) studies on various classes of compounds provide valuable insights that can be extrapolated to the this compound scaffold.

For example, in a series of 2-phenoxybenzamide (B1622244) antiplasmodial agents, the replacement of a 4-fluorophenoxy substituent with a non-fluorinated phenoxy group led to a decrease in activity. mdpi.com This highlights the potential importance of specific electronic and steric interactions of substituents on the phenoxy ring. The introduction of electron-accepting substituents at the para-position of a diphenyl ether can fix the conformation of the molecule into a stable skew form, which can be crucial for binding to a biological target. acs.org Conversely, strong electron-donating groups can also induce rigidity. acs.org

In the context of enzyme inhibition, such as with aromatase inhibitors, the design strategy for isoflavanone derivatives (which can include a 3-phenoxy-phenyl moiety) focuses on enhancing hydrophobic interactions, hydrogen bonding, and coordination with the enzyme's heme iron. nih.gov This suggests that introducing functionalities capable of these interactions onto the this compound core could be a viable strategy for developing enzyme inhibitors. For example, adding heterocyclic groups like pyridine (B92270) or triazole could facilitate metal chelation. nih.gov

Synthetic Methodologies for Generating Structurally Diverse Analogs

A variety of synthetic strategies can be employed to generate a library of this compound analogs. These methods range from classical cross-coupling reactions to form the diaryl ether core to late-stage functionalization techniques that allow for the diversification of the scaffold.

Formation of the Diaryl Ether Core:

The central phenoxybenzene linkage is typically constructed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. A common SNAr approach involves the reaction of a phenoxide with an activated aryl halide. For instance, in the synthesis of diaryl ether-based enzyme inhibitors, cesium carbonate (Cs2CO3) in a solvent like dimethylformamide (DMF) is used to facilitate the coupling of a phenol (B47542) with a fluorinated aromatic ring. kuleuven.be

Functionalization of the Aromatic Rings:

Once the this compound core is assembled, further derivatization can be achieved through various aromatic functionalization reactions.

Electrophilic Aromatic Substitution: Standard reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce substituents onto the electron-rich phenyl rings. The directing effects of the ethyl and phenoxy groups will influence the regioselectivity of these reactions.

Late-Stage Functionalization (LSF): Modern synthetic methods, particularly palladium-catalyzed C-H activation, are powerful tools for the direct introduction of functional groups in the later stages of a synthetic sequence. researchgate.netresearchgate.net These methods offer high regioselectivity and functional group tolerance. For example, Pd-catalyzed methodologies have been successfully used to introduce cyano, fluoro, chloro, and various aryl and alkyl groups into complex molecules. researchgate.net This approach would allow for the targeted modification of specific C-H bonds on either phenyl ring of this compound.

Modification of Existing Functional Groups: Analogs can also be generated by transforming existing substituents. For example, a nitro group introduced via electrophilic substitution can be reduced to an amine, which can then be further derivatized into amides, sulfonamides, or other functionalities. The synthesis of aromatic amines from their corresponding nitroaromatics is commonly achieved using reagents like hydrazine (B178648) monohydrate with a palladium on carbon (Pd/C) catalyst. researchgate.net The ethyl group itself can be a point of modification, for example, through oxidation to introduce a hydroxyl or carbonyl group.

Multicomponent and Domino Reactions:

For more complex structures, multicomponent reactions (MCRs) and domino reaction sequences can provide rapid access to highly functionalized molecules in an efficient manner. rsc.org While directly applied to the synthesis of fused heterocyclic systems, the principles of combining multiple reaction steps in a single pot can be adapted to build complex derivatives of the this compound scaffold.

Table 2: Exemplary Synthetic Routes for this compound Analogs

Target AnalogSynthetic StrategyKey Reaction TypeReference Principle
1-Ethyl-3-(4-nitrophenoxy)benzeneSNAr ReactionNucleophilic Aromatic SubstitutionCoupling of 3-ethylphenol (B1664133) with 1-fluoro-4-nitrobenzene. kuleuven.be
4-(3-Ethylphenoxy)anilineReduction of Nitro GroupCatalytic HydrogenationReduction of the corresponding nitro derivative. researchgate.net
1-(1-Ethyl-3-phenoxy)phenyl)ethan-1-oneFriedel-Crafts AcylationElectrophilic Aromatic SubstitutionAcylation of this compound with acetyl chloride and a Lewis acid catalyst. dovepress.com
Various Arylated DerivativesC-H Activation/ArylationPalladium-Catalyzed Cross-CouplingLate-stage functionalization of the aromatic rings. researchgate.net

Assessment of Functional Group Modifications on Research Outcomes

The impact of modifying the this compound structure is evaluated by comparing the properties and activities of the synthesized analogs with the parent compound. This systematic assessment forms the basis of structure-activity relationship (SAR) studies.

Impact on Biological Activity:

In the development of antiplasmodial 2-phenoxybenzamides, modifications to the phenoxy ring had a significant impact on activity. While replacing a 4-fluorophenoxy group with a simple phenoxy group decreased activity, the latter still exhibited potent effects, indicating the diaryl ether core is a privileged structure for this biological target. mdpi.com The introduction of a tert-butyl group on a piperazine (B1678402) substituent in this series led to a compound with high antiplasmodial activity and an excellent selectivity index. mdpi.com

In another study on phenoxybenzamine-related α-adrenoceptor antagonists, compounds bearing a 2-ethoxyphenoxy or a 2-i-propoxyphenoxy moiety were found to be the most potent antagonists. nih.gov This suggests that alkoxy substituents on the phenoxy ring can enhance binding affinity. Conversely, analogs lacking substituents on the phenoxy group displayed moderate selectivity for the α1-adrenoceptor. nih.gov

These examples demonstrate that the nature, position, and size of substituents on the phenoxy ring are critical variables that can be tuned to optimize biological activity and selectivity. For this compound, this implies that derivatization of the phenoxy ring is a promising strategy for modulating its biological profile.

Impact on Physicochemical Profile:

Functional group modifications directly influence key physicochemical parameters, which in turn affect research outcomes, particularly in drug discovery and materials science. As previously discussed, introducing polar groups like hydroxyls or amines is expected to increase hydrophilicity, while adding halogens or extending alkyl chains generally increases lipophilicity. mdpi.comresearchgate.net

In the context of isoflavanone-based aromatase inhibitors, theoretical calculations of physicochemical properties were used to guide the selection of promising candidates. nih.gov Derivatives with excessively high logP values were deprioritized due to predicted poor pharmacokinetic properties. nih.gov This underscores the importance of in silico and experimental assessment of the physicochemical profiles of newly synthesized analogs to ensure they possess the desired characteristics for their intended application.

By systematically introducing diverse functional groups onto the this compound scaffold and evaluating the resulting changes in biological and physicochemical properties, researchers can develop a comprehensive understanding of its SAR and identify derivatives with enhanced performance for specific applications.

Conclusion and Future Research Trajectories for 1 Ethyl 3 Phenoxybenzene

Advancements in Synthetic Routes and Characterization Methodologies

Future research in the synthesis of 1-ethyl-3-phenoxybenzene is likely to focus on developing more efficient, economical, and environmentally friendly methods. While current methods like the Chan-Lam-Evans coupling have proven effective, there is room for improvement, particularly in reducing reaction times and the use of potentially hazardous reagents. bme.hubme.hu The use of copper(II) fluoride (B91410) as a promoter has shown promise in increasing yields and reaction rates, suggesting that further exploration of alternative catalysts and reaction conditions could lead to significant advancements. bme.hubme.hu The development of one-pot syntheses or flow chemistry processes could also enhance the scalability and safety of production. researchgate.net

In terms of characterization, while standard spectroscopic techniques such as NMR and IR are well-established for identifying this compound, future work could involve more advanced analytical methods. bme.hu This might include the use of hyphenated techniques like GC-MS for more detailed impurity profiling. nist.gov Furthermore, the application of solid-state NMR and X-ray crystallography could provide deeper insights into the compound's structure and packing in the solid state, which could be relevant for its material science applications.

Deeper Mechanistic Elucidation of Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the interplay of the ethyl group, the phenoxy group, and the benzene (B151609) ring. Future research should aim for a more profound understanding of the mechanisms governing its reactions. For instance, in electrophilic aromatic substitution reactions, a detailed kinetic and computational analysis could precisely map the regioselectivity and the influence of the substituents on the reaction rates. acs.org

Investigating the potential for novel reactions is another promising avenue. This could include exploring its utility in C-H activation/functionalization reactions, which are at the forefront of modern organic synthesis. caltech.edu Understanding the compound's behavior under various catalytic systems, including photocatalysis and electrocatalysis, could unlock new synthetic pathways and applications.

Expanded Computational and Predictive Modeling Applications

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. osti.gov Future research will likely see an expansion of these applications. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be further developed and refined to predict a wider range of biological activities and physical properties with greater accuracy. osti.govresearchgate.net

Advanced molecular dynamics simulations could be employed to study its interactions with biological macromolecules or its behavior in different solvent environments. acs.org These simulations can provide insights into binding affinities, conformational changes, and transport properties, guiding the design of new derivatives with enhanced functionalities. up.ac.za Density Functional Theory (DFT) calculations can be used to further investigate its electronic structure, spectroscopic properties, and reaction mechanisms at a quantum mechanical level. researchgate.net

Precise Elucidation of Specific Biological Target Interactions

While the phenoxybenzene scaffold is present in some biologically active molecules, the specific biological targets of this compound itself are not well-defined. nih.gov Future research should focus on identifying and characterizing its interactions with specific proteins, enzymes, or receptors. High-throughput screening of compound libraries against a wide array of biological targets could be a starting point.

Once a potential target is identified, detailed biochemical and biophysical assays, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and thermodynamics of the interaction. nih.gov Structural biology techniques, like X-ray crystallography or cryo-electron microscopy, could then be employed to determine the precise binding mode of this compound within the target's active site. This information would be invaluable for the rational design of more potent and selective derivatives for therapeutic applications. nih.gov

Innovative Applications in Emerging Technologies and Industries

The unique combination of an ethyl group and a phenoxy group on a benzene ring suggests potential applications for this compound in various emerging technologies. Its aromatic nature and potential for functionalization make it a candidate for use in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Further research could explore its use as a building block for advanced polymers or liquid crystals, leveraging the rigidity of the aromatic rings and the flexibility of the ether linkage. Its physical properties may also make it suitable as a high-performance solvent or a component in specialized lubricants or hydraulic fluids. The agrochemical sector could also be an area of interest, investigating its potential as a scaffold for new pesticides or herbicides. researchgate.net

Comprehensive Environmental Impact Assessment and Remediation Strategies

A thorough assessment of the environmental fate and impact of this compound is crucial for its responsible development and use. environmentclearance.nic.inepa.tas.gov.auuncclearn.orgmdpi.com Future research should focus on its biodegradability, potential for bioaccumulation, and toxicity to various aquatic and terrestrial organisms. canada.ca Studies on its persistence in soil and water, as well as its potential to form harmful degradation products, are also necessary.

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity and purity of 1-Ethyl-3-phenoxybenzene in synthesized samples?

  • Methodological Answer :

  • Use NMR spectroscopy (¹H and ¹³C) to confirm the ethyl and phenoxy substituents. For example, the ethyl group’s triplet signal in ¹H NMR (~1.2–1.5 ppm) and the aromatic protons’ splitting patterns can validate substitution positions .
  • Employ gas chromatography-mass spectrometry (GC-MS) to assess purity and detect impurities. Compare retention times and fragmentation patterns against reference standards .
  • Elemental analysis (EA) can validate the empirical formula (C₁₄H₁₄O), with deviations >0.3% indicating impurities .

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Etherification : React 3-bromophenol with ethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC .
  • Cross-coupling : Use Suzuki-Miyaura coupling between 3-phenoxyphenylboronic acid and ethyl halides. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 1–2 mol%) and solvent polarity to minimize side products .
  • Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles) to avoid inhalation or dermal exposure. Ethylbenzene analogs are volatile and may irritate mucous membranes .
  • Store in airtight containers away from oxidizers and heat sources. Ethyl-substituted aromatics are flammable (flash point ~22°C for ethylbenzene analogs) .
  • Follow waste disposal guidelines for halogenated/organic compounds to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the physicochemical properties of this compound across studies?

  • Methodological Answer :

  • Systematic meta-analysis : Compare datasets from peer-reviewed studies, focusing on solvent polarity and temperature effects. For example, discrepancies in solubility may arise from measurement conditions (e.g., aqueous vs. organic solvents) .
  • Reproducibility testing : Replicate key experiments (e.g., logP determination via shake-flask method) under standardized conditions. Use statistical tools (e.g., ANOVA) to identify outliers .
  • Cross-validate with computational models (e.g., COSMO-RS) to predict properties and identify experimental anomalies .

Q. What strategies are effective for developing a physiologically based pharmacokinetic (PBPK) model for this compound?

  • Methodological Answer :

  • Analog-based modeling : Leverage existing PBPK models for ethylbenzene or structurally similar compounds (e.g., toluene). Adjust partition coefficients and metabolic rates using in vitro liver microsome data .
  • In vivo validation : Administer this compound to rodents and measure plasma concentrations over time. Fit model parameters (e.g., Vd, clearance) to experimental data via nonlinear regression .
  • Incorporate toxicokinetic endpoints (e.g., urinary metabolites) to assess bioaccumulation risks .

Q. How can researchers identify biomarkers of exposure to this compound in biological samples?

  • Methodological Answer :

  • Metabolomic profiling : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) in urine or blood. Compare fragmentation patterns with synthetic standards .
  • Stable isotope labeling : Synthesize deuterated analogs (e.g., this compound-d₅) as internal standards for quantitative analysis .
  • Cohort studies : Correlate metabolite levels with occupational exposure data (e.g., air monitoring in industrial settings) to validate biomarkers .

Q. What advanced techniques can characterize the electronic effects of the ethyl and phenoxy substituents in this compound?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects. Compare with experimental UV-Vis spectra .
  • X-ray crystallography : Resolve the crystal structure to analyze bond angles and steric hindrance between substituents. Use synchrotron sources for high-resolution data .
  • Electrochemical analysis : Perform cyclic voltammetry to measure redox potentials, which reflect substituent effects on aromatic ring reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.